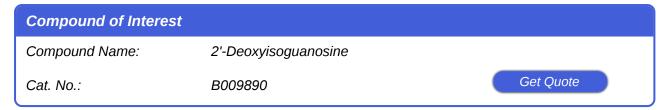


Application Notes and Protocols for Expanding the Genetic Alphabet with 2'-Deoxyisoguanosine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology is founded on the elegant simplicity of a four-letter genetic alphabet (A, T, C, and G). However, the expansion of this alphabet with unnatural base pairs (UBPs) offers the potential to create novel biological systems with enhanced functionalities.[1] **2'-deoxyisoguanosine** (iG), an isomer of guanosine, paired with isocytidine (iC) or 5-methylisocytidine (MeiC), represents a well-studied UBP that maintains the Watson-Crick geometry through a distinct hydrogen bonding pattern.[2][3] This expansion from four to six genetic letters has profound implications for various fields, including the development of high-affinity aptamers for diagnostics and therapeutics, site-specific labeling of oligonucleotides, and the creation of semi-synthetic organisms.[1][4][5][6][7][8]

These application notes provide a comprehensive guide for researchers interested in utilizing **2'-deoxyisoguanosine** to expand the genetic alphabet. We present detailed protocols for the synthesis of iG-containing oligonucleotides and their enzymatic incorporation into DNA and RNA, alongside quantitative data on the fidelity and stability of this expanded genetic system.

Data Presentation

Table 1: Polymerase Fidelity for 2'-deoxyisoguanosine Triphosphate (d-iso-GTP) Incorporation



This table summarizes the fidelity of various DNA and RNA polymerases when incorporating diso-GTP opposite its cognate partner (iso-C or its analogs) and misincorporation opposite natural bases. Fidelity is a crucial parameter for the reliable replication and transcription of an expanded genetic alphabet.

Polymerase	Template Base	Incoming dNTP	Relative Fidelity/Efficie ncy	Reference(s)
Klenow Fragment (E. coli DNA Pol I)	iso-C	d-iso-GTP	Efficient incorporation	[3]
Klenow Fragment (E. coli DNA Pol I)	Т	d-iso-GTP	Misincorporation observed	[3]
T7 RNA Polymerase	iso-C	iso-GTP	Efficient incorporation	[3]
T7 RNA Polymerase	Т	iso-GTP	Misincorporation observed	[3]
Avian Myeloblastosis Virus (AMV) Reverse Transcriptase	iso-C	d-iso-GTP	Enhanced formation of iG- iC pair	
T4 DNA Polymerase	iso-C	d-iso-GTP	No incorporation observed	[3]

Note: Quantitative fidelity data is often presented as a ratio of the efficiency of correct incorporation to incorrect incorporation (kcat/Km)correct / (kcat/Km)incorrect. Specific values can vary depending on the experimental conditions.[9][10]

Table 2: Thermodynamic Stability of Duplexes Containing iG-iC Base Pairs



The thermodynamic stability of DNA and RNA duplexes is critical for their biological function. This table presents a comparison of the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for duplexes containing iG-iC pairs versus canonical G-C pairs. A more negative ΔG° indicates a more stable duplex.

Duplex Type	Sequence Context	ΔG° ₃₇ (kcal/mol)	ΔH° (kcal/mol)	ΔS° (cal/mol·K)	Reference(s
RNA	5'-CG-3'/3'- GC-5' (G-C)	-10.6	-2.4	-27.2	[11]
RNA	5'-CiG-3'/3'- GiC-5' (iG-iC)	-10.8	-2.6	-27.8	[1]
RNA	5'-GC-3'/3'- CG-5' (G-C)	-14.2	-3.4	-35.5	[11]
RNA	5'-GiC-3'/3'- CiG-5' (iG-iC)	-14.8	-3.6	-36.1	[1]
DNA	Varies	Destabilizing effect observed	Varies	Varies	[4][12]

Note: The stability of iG-iC pairs can be sequence-dependent. The data for DNA duplexes is less comprehensively tabulated in the literature compared to RNA, but a general trend of slight destabilization relative to G-C pairs is observed.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2'-deoxyisoguanosine-5'-triphosphate (d-iso-GTP)

This protocol is based on the Ludwig-Eckstein method, a common one-pot procedure for nucleoside triphosphate synthesis.[13][14][15][16][17]

Materials:

2'-deoxyisoguanosine (iG)



- Proton sponge (1,8-Bis(dimethylamino)naphthalene)
- Trimethyl phosphate (TMP)
- Phosphorus oxychloride (POCl₃)
- Tributylammonium pyrophosphate
- Tributylamine
- Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
- · Anhydrous pyridine
- Methanol
- · Diethyl ether
- DEAE-Sephadex A-25 resin
- HPLC system for purification

- Preparation: Co-evaporate 2'-deoxyisoguanosine (1 equivalent) with anhydrous pyridine and dry under high vacuum overnight in a flame-dried flask.
- Phosphorylation: Dissolve the dried iG in trimethyl phosphate. Cool the solution to 0°C in an ice bath. Add proton sponge (1.5 equivalents) and freshly distilled phosphorus oxychloride (1.2 equivalents) dropwise while stirring.
- Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR until the starting material is consumed.
- Pyrophosphate Addition: In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) and tributylamine (5 equivalents) in anhydrous DMF. Add this solution to the reaction mixture at 0°C.



- Quenching: After 30 minutes, quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
- Purification:
 - Dilute the reaction mixture with water and apply it to a DEAE-Sephadex A-25 column preequilibrated with 0.1 M TEAB buffer.
 - Wash the column with 0.1 M TEAB buffer to remove unreacted nucleoside and monophosphate.
 - Elute the d-iso-GTP with a linear gradient of 0.1 M to 1.0 M TEAB buffer.
 - Collect fractions containing the triphosphate, identified by UV absorbance and ³¹P NMR.
- Desalting and Lyophilization: Pool the triphosphate-containing fractions, co-evaporate with methanol to remove excess TEAB, and lyophilize to obtain d-iso-GTP as a white solid.
- Final Purification: Further purify the d-iso-GTP by preparative HPLC if necessary.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing 2'-deoxyisoguanosine

This protocol describes the incorporation of iG into a growing oligonucleotide chain using standard phosphoramidite chemistry on an automated DNA synthesizer.[2][3][13][18][19]

Materials:

- 2'-deoxyisoguanosine phosphoramidite (with appropriate protecting groups)
- Standard DNA phosphoramidites (dA, dC, dG, dT)
- Controlled pore glass (CPG) solid support
- Standard reagents for automated DNA synthesis (activator, capping solution, oxidizing solution, deblocking solution)



 Ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous methylamine) for deprotection

- Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the position(s) for iG incorporation.
- Phosphoramidite Preparation: Dissolve the 2'-deoxyisoguanosine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
- Synthesis Cycle:
 - Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with trichloroacetic acid in dichloromethane.
 - Coupling: The 2'-deoxyisoguanosine phosphoramidite is activated by an activator (e.g., tetrazole) and couples to the 5'-hydroxyl of the support-bound nucleotide. A longer coupling time (e.g., 600 seconds) may be required for efficient incorporation of the iG phosphoramidite.[18]
 - Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
 - Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
- Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.
- Cleavage and Deprotection:
 - After the final cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide or AMA.



- The same solution is used to remove the protecting groups from the nucleobases by heating at a specified temperature and time (e.g., 55°C for 8-12 hours).
- Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Enzymatic Incorporation of d-iso-GTP into DNA using Klenow Fragment

This protocol outlines a primer extension assay to incorporate d-iso-GTP opposite a 2'-deoxyisocytidine (iC) in a template strand using the Klenow fragment of E. coli DNA polymerase I.[20][21][22][23][24][25]

Materials:

- Single-stranded DNA template containing one or more iC bases
- · Primer complementary to the 3' end of the template
- d-iso-GTP
- Natural dNTPs (dATP, dCTP, dGTP, dTTP)
- Klenow Fragment (3' → 5' exo-)
- 10x Klenow reaction buffer
- [y-32P]ATP for primer labeling (optional)
- T4 Polynucleotide Kinase (for labeling)
- Denaturing polyacrylamide gel
- Urea
- TBE buffer
- Loading dye (formamide-based)



- Primer Labeling (Optional):
 - Set up a reaction with the primer, [y-32P]ATP, T4 Polynucleotide Kinase, and T4 PNK buffer.
 - Incubate at 37°C for 30 minutes.
 - Purify the labeled primer using a spin column.
- Primer-Template Annealing:
 - Combine the template DNA and the (labeled) primer in a 1.5:1 molar ratio in annealing buffer (e.g., Tris-HCl, NaCl).
 - Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
- Primer Extension Reaction:
 - In a microfuge tube, prepare the reaction mixture:
 - Annealed primer-template DNA
 - 10x Klenow reaction buffer
 - d-iso-GTP (at a concentration similar to the natural dNTPs)
 - The other three natural dNTPs
 - Klenow Fragment (1-2 units)
 - Nuclease-free water to the final volume
 - Incubate at 37°C for 15-30 minutes.
- Reaction Termination: Stop the reaction by adding an equal volume of loading dye containing formamide and EDTA.



- Analysis:
 - Denature the samples by heating at 95°C for 5 minutes.
 - Separate the reaction products on a denaturing polyacrylamide gel containing urea.
 - Visualize the results by autoradiography (if using a labeled primer) or by staining with a fluorescent dye. The appearance of a full-length product indicates successful incorporation of d-iso-GTP.

Protocol 4: T7 RNA Polymerase Mediated Incorporation of isoguanosine

This protocol describes the in vitro transcription of a DNA template containing iC to produce an RNA molecule with incorporated isoguanosine (iG).[1][14][20][26][27]

Materials:

- Linearized DNA template containing a T7 promoter and one or more iC bases in the transcribed region
- iso-GTP
- Natural NTPs (ATP, CTP, GTP, UTP)
- T7 RNA Polymerase
- 10x T7 Transcription buffer
- RNase inhibitor
- DNase I (RNase-free)
- · Denaturing polyacrylamide gel
- Urea
- TBE buffer



Loading dye (formamide-based)

Procedure:

- Template Preparation: The DNA template must be linear and contain a T7 promoter sequence upstream of the region to be transcribed.
- In Vitro Transcription Reaction:
 - Combine the following in a nuclease-free tube at room temperature:
 - Linear DNA template
 - 10x T7 Transcription buffer
 - iso-GTP
 - The other three natural NTPs
 - RNase inhibitor
 - T7 RNA Polymerase
 - Nuclease-free water to the final volume
 - Incubate at 37°C for 2-4 hours.
- Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
- RNA Purification: Purify the transcribed RNA using a spin column, phenol-chloroform extraction followed by ethanol precipitation, or by denaturing PAGE purification.
- Analysis: Analyze the purified RNA on a denaturing polyacrylamide gel to confirm the synthesis of the full-length product.

Protocol 5: Expansion SELEX (ExSELEX) with 2'-deoxyisoguanosine



This protocol provides a general framework for performing Systematic Evolution of Ligands by Exponential Enrichment (SELEX) using a DNA library containing iG.[4][5][6][7][8][28]

Materials:

- ssDNA library containing random sequences with iC at specific positions
- Primers for PCR amplification (forward and reverse)
- Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane)
- d-iso-GTP and natural dNTPs
- A high-fidelity DNA polymerase that can accept d-iso-GTP
- Binding buffer
- · Wash buffer
- Elution buffer
- Streptavidin-coated beads (if using a biotinylated primer for ssDNA generation)

- Library Preparation: Synthesize a single-stranded DNA library with a central random region flanked by constant primer binding sites. The random region should contain iC bases at desired positions.
- Selection:
 - Incubate the ssDNA library with the immobilized target in the binding buffer to allow for binding.
 - Wash the solid support with wash buffer to remove unbound sequences.



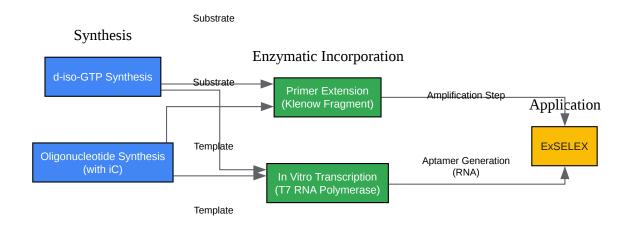
 Elute the bound sequences using an elution buffer (e.g., high salt, denaturant, or by competing with a known ligand).

Amplification:

- Amplify the eluted sequences by PCR using the forward and reverse primers, d-iso-GTP, and the three natural dNTPs. Use a high-fidelity polymerase compatible with the unnatural base.
- ssDNA Generation: Generate single-stranded DNA from the amplified dsDNA for the next round of selection. This can be achieved by:
 - Asymmetric PCR.
 - Using a biotinylated primer and separating the strands with streptavidin-coated beads.
 - Lambda exonuclease digestion of the phosphorylated strand.
- Iterative Rounds: Repeat the selection, amplification, and ssDNA generation steps for multiple rounds (typically 8-15 rounds), increasing the stringency of the selection in each round (e.g., by decreasing the target concentration or increasing the number of washes).
- Sequencing and Analysis: After the final round, clone and sequence the enriched aptamers to identify consensus sequences.
- Aptamer Characterization: Synthesize individual aptamer candidates and characterize their binding affinity and specificity to the target molecule.

Visualizations



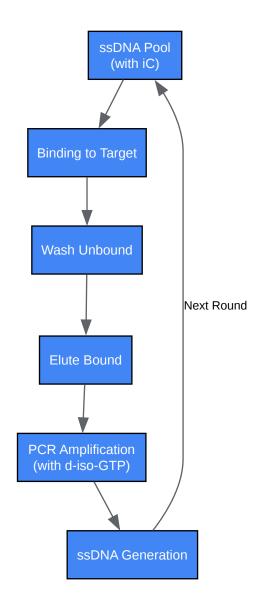


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Caption: Workflow for the synthesis and application of 2'-deoxyisoguanosine.

Caption: Schematic of the iG-iC unnatural base pair.





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Caption: The iterative cycle of Expansion SELEX (ExSELEX).

Conclusion

The incorporation of **2'-deoxyisoguanosine** into the genetic alphabet represents a significant step towards creating synthetic biological systems with novel properties. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this expanded genetic alphabet. While the fidelity and stability of the iG-iC pair are generally robust, careful optimization of enzymatic reactions and synthesis protocols is essential for successful implementation. Future research will likely focus on improving the efficiency of



polymerase-mediated incorporation and exploring the in vivo applications of this expanded genetic system.

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